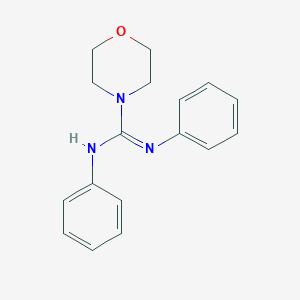
N,N'-diphenyl-4-morpholinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-diphenyl-4-morpholinecarboximidamide, also known as DPI, is a chemical compound that has been extensively studied in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N,N'-diphenyl-4-morpholinecarboximidamide selectively inhibits PKC by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In the context of neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-diphenyl-4-morpholinecarboximidamide in lab experiments is its selective inhibition of PKC, which allows for the study of specific signaling pathways involved in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N,N'-diphenyl-4-morpholinecarboximidamide. One direction is the development of more selective PKC inhibitors that have fewer off-target effects. Another direction is the study of this compound in the context of other diseases such as cardiovascular disease and diabetes, where PKC dysregulation has been implicated. Additionally, the development of this compound as a potential therapeutic agent for cancer and neurological disorders warrants further investigation.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its selective inhibition of PKC. This compound has been shown to have various biochemical and physiological effects, and its potential as a therapeutic agent for cancer and neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of N,N'-diphenyl-4-morpholinecarboximidamide involves the reaction of N,N'-diphenylurea with morpholine and cyanogen bromide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N,N'-diphenyl-4-morpholinecarboximidamide has been extensively studied in scientific research due to its selective inhibition of PKC. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease, where PKC dysregulation has been implicated.
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
N,N//'-diphenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
Clave InChI |
MMXNEXXYHXENLE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
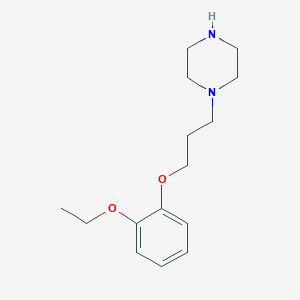
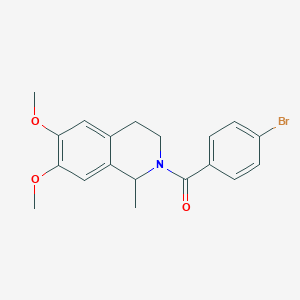
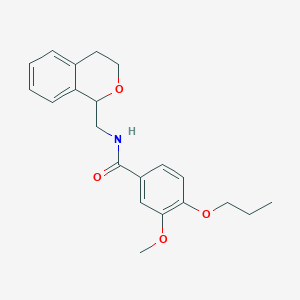
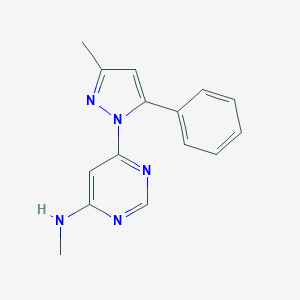
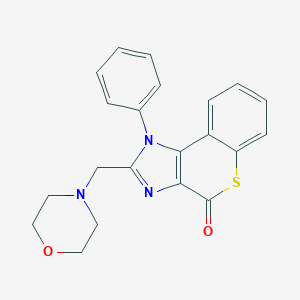
![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)
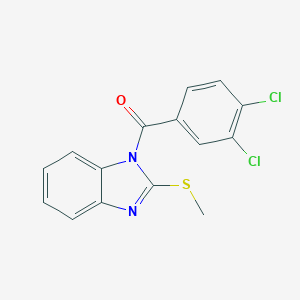
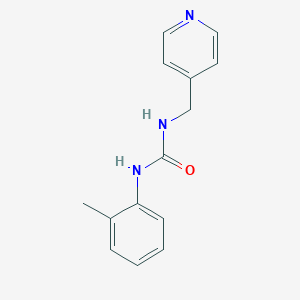
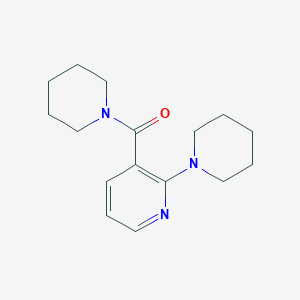
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)